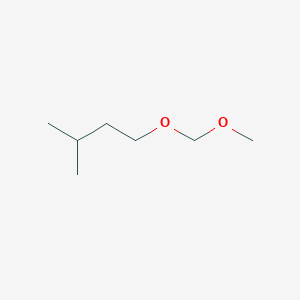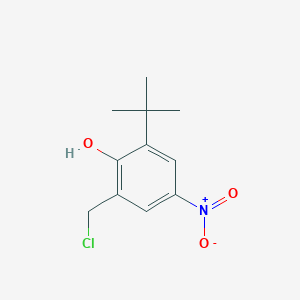
acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol is a complex organic compound that features a selenan ring structure. This compound is notable for its unique combination of a selenan ring with a chlorophenyl group, making it an interesting subject for chemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol typically involves multiple steps, including the formation of the selenan ring and the introduction of the chlorophenyl group. Common synthetic routes may involve:
Formation of the Selenan Ring: This can be achieved through a series of cyclization reactions, often using selenium-containing reagents.
Introduction of the Chlorophenyl Group: This step may involve the use of chlorinated aromatic compounds and coupling reactions to attach the chlorophenyl group to the selenan ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol can undergo various chemical reactions, including:
Oxidation: The selenan ring can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenan ring to its corresponding selenide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include selenoxide, selenone, selenide derivatives, and various substituted chlorophenyl compounds.
Applications De Recherche Scientifique
Acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying selenan chemistry.
Biology: The compound’s unique structure makes it a candidate for studying selenium’s biological roles and interactions.
Industry: Used in the development of new materials and catalysts due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol involves its interaction with molecular targets such as enzymes and receptors. The selenan ring can participate in redox reactions, influencing cellular oxidative stress levels. The chlorophenyl group may interact with specific protein targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Selenan Derivatives: Compounds with similar selenan ring structures but different substituents.
Chlorophenyl Compounds: Compounds with chlorophenyl groups but different core structures.
Uniqueness
Acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol is unique due to its combination of a selenan ring and a chlorophenyl group, which imparts distinct chemical and biological properties not found in other similar compounds.
Propriétés
| 77270-34-9 | |
Formule moléculaire |
C15H21ClO3Se |
Poids moléculaire |
363.7 g/mol |
Nom IUPAC |
acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol |
InChI |
InChI=1S/C13H17ClOSe.C2H4O2/c1-13(2)8-11(15)7-12(16-13)9-3-5-10(14)6-4-9;1-2(3)4/h3-6,11-12,15H,7-8H2,1-2H3;1H3,(H,3,4)/t11-,12-;/m0./s1 |
Clé InChI |
QKQYZDRZEGLRPK-FXMYHANSSA-N |
SMILES isomérique |
CC(=O)O.CC1(C[C@H](C[C@H]([Se]1)C2=CC=C(C=C2)Cl)O)C |
SMILES canonique |
CC(=O)O.CC1(CC(CC([Se]1)C2=CC=C(C=C2)Cl)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14434041.png)
![1,1'-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene)](/img/structure/B14434047.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile](/img/structure/B14434052.png)
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea](/img/structure/B14434069.png)


